DC4 Crosslinker
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Overview
Description
DC4 Crosslinker, formally known as 1,4-bis[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octane, dibromide, is a mass spectrometry-cleavable crosslinking reagent. It is primarily used in protein interaction studies due to its ability to fragment crosslinked peptides into their component peptides by collision-induced dissociation or in-source decay .
Mechanism of Action
Target of Action
The primary targets of the DC4 Crosslinker are proteins . The this compound is used in mass spectrometry studies to estimate the proximity of proteins and determine sites of protein-protein interactions . It has the potential to provide a snapshot of dynamic interactions by covalently locking them in place for analysis .
Mode of Action
The this compound contains two intrinsic positive charges, which allow crosslinked peptides to fragment into their component peptides by collision-induced dissociation or in-source decay . Initial fragmentation events result in cleavage on either side of the positive charges so crosslinked peptides are identified as pairs of ions separated by defined masses . The structures of the component peptides can then be robustly determined by MS3 because their fragmentation products rearrange to generate a mobile proton .
Biochemical Pathways
The this compound affects the biochemical pathways related to protein interactions . By crosslinking proteins, it can influence the dynamics of protein interactions and alter the physiological states of cells . .
Pharmacokinetics
Its high reactivity, solubility, and stability to storage suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The this compound’s action results in the fragmentation of crosslinked peptides into their component peptides . This allows for the identification of crosslinked peptides as pairs of ions separated by defined masses . Additionally, these two intact peptide fragments can be further fragmented to yield a series of b- and y- ions for peptide identification .
Action Environment
The action of the this compound can be influenced by various environmental factors. It is known, though, that the this compound is stable to storage .
Biochemical Analysis
Biochemical Properties
DC4 Crosslinker plays a significant role in biochemical reactions. It contains two intrinsic positive charges, which allow cross-linked peptides to fragment into their component peptides by collision-induced dissociation or in-source decay . Initial fragmentation events result in cleavage on either side of the positive charges so that cross-linked peptides can be identified as pairs of ions separated by defined masses . Additionally, these two intact peptide fragments can be further fragmented to yield a series of b- and y- ions for peptide identification .
Cellular Effects
The this compound’s effects on cells and cellular processes are primarily through its role in protein interactions. By facilitating the cross-linking of peptides, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The this compound exerts its effects at the molecular level through its unique structure and properties. Its two intrinsic positive charges allow it to participate in the fragmentation of cross-linked peptides . This process results in the cleavage on either side of the positive charges, enabling the identification of cross-linked peptides as pairs of ions separated by defined masses . This mechanism allows for the robust determination of the structures of the component peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the this compound can change over time. It is stable to storage, highly reactive, highly soluble, and quite labile to collision-induced dissociation . Over time, this can result in changes in the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
The this compound is involved in metabolic pathways related to protein interactions It interacts with enzymes and other biomolecules during these processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DC4 Crosslinker involves the reaction of cyclic amines with specific reagents to form the desired crosslinking structure. The process typically includes the following steps:
Formation of the core structure: The core structure of the crosslinker is synthesized by reacting cyclic amines with appropriate reagents under controlled conditions.
Addition of functional groups: Functional groups such as 2,5-dioxo-1-pyrrolidinyl are added to the core structure to enhance its reactivity and stability.
Purification: The synthesized compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of the core structure are synthesized in industrial reactors.
Functionalization: Functional groups are added in bulk to the core structure.
Purification and quality control: The final product is purified and subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
DC4 Crosslinker undergoes several types of chemical reactions, including:
Substitution reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Solvents: Such as dimethyl sulfoxide and phosphate-buffered saline.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted crosslinker compounds .
Scientific Research Applications
DC4 Crosslinker has a wide range of scientific research applications, including:
Protein interaction studies: It is used to map protein interactions and their dynamics by crosslinking proteins and analyzing the resulting complexes using mass spectrometry.
Structural biology: The compound helps in determining the structure of protein complexes by stabilizing interactions for analysis.
Drug discovery: It aids in identifying potential drug targets by mapping protein-protein interactions.
Biotechnology: The compound is used in the development of biotechnological applications, such as enzyme immobilization and biosensor development.
Comparison with Similar Compounds
Similar Compounds
Bis(sulfosuccinimidyl)suberate (BS3): Another crosslinking reagent used in protein interaction studies.
Disuccinimidyl suberate (DSS): A commonly used crosslinker for stabilizing protein complexes.
Sulfo-EGS (ethylene glycol bis(sulfosuccinimidylsuccinate)): A water-soluble crosslinker used in various biochemical applications.
Uniqueness of DC4 Crosslinker
This compound is unique due to its mass spectrometry-cleavable nature, which allows for the identification of crosslinked peptides by fragmentation. This feature distinguishes it from other crosslinkers that do not have this capability. Additionally, the presence of intrinsic positive charges enhances its reactivity and stability, making it a valuable tool in protein interaction studies .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[4-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octan-1-yl]butanoate;dibromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O8.2BrH/c27-17-5-6-18(28)23(17)33-21(31)3-1-9-25-11-14-26(15-12-25,16-13-25)10-2-4-22(32)34-24-19(29)7-8-20(24)30;;/h1-16H2;2*1H/q+2;;/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWAJFDEYIAPKX-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC[N+]23CC[N+](CC2)(CC3)CCCC(=O)ON4C(=O)CCC4=O.[Br-].[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Br2N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is unique about the DC4 crosslinker compared to other crosslinkers used in studying protein interactions?
A1: The this compound belongs to a class of quaternary diamines designed to be cleavable in mass spectrometry. [] This feature is crucial because it allows researchers to identify crosslinked peptides more easily. Traditional crosslinkers often create complex data that is challenging to analyze by mass spectrometry. The cleavable nature of DC4 simplifies this analysis, making it a valuable tool for studying protein interactions.
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